molecular formula C17H36O3 B15163083 Acetic acid--pentadecan-8-ol (1/1) CAS No. 190249-59-3

Acetic acid--pentadecan-8-ol (1/1)

Cat. No.: B15163083
CAS No.: 190249-59-3
M. Wt: 288.5 g/mol
InChI Key: VZHDMJCDIQJFAT-UHFFFAOYSA-N
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Description

Acetic acid–pentadecan-8-ol (1/1) is a 1:1 molar complex formed between acetic acid (C₂H₄O₂) and pentadecan-8-ol (C₁₅H₃₁OH), a 15-carbon alcohol with a hydroxyl group at the 8th position. This complex likely arises from hydrogen bonding or other intermolecular interactions between the carboxylic acid group of acetic acid and the hydroxyl group of pentadecan-8-ol.

Properties

CAS No.

190249-59-3

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

acetic acid;pentadecan-8-ol

InChI

InChI=1S/C15H32O.C2H4O2/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2;1-2(3)4/h15-16H,3-14H2,1-2H3;1H3,(H,3,4)

InChI Key

VZHDMJCDIQJFAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–pentadecan-8-ol (1/1) typically involves the esterification of pentadecan-8-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Pentadecan-8-ol+Acetic acidCatalystAcetic acid–pentadecan-8-ol+Water\text{Pentadecan-8-ol} + \text{Acetic acid} \xrightarrow{\text{Catalyst}} \text{Acetic acid--pentadecan-8-ol} + \text{Water} Pentadecan-8-ol+Acetic acidCatalyst​Acetic acid–pentadecan-8-ol+Water

Industrial Production Methods

In industrial settings, the production of acetic acid–pentadecan-8-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–pentadecan-8-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group in pentadecan-8-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Pentadecan-8-one or pentadecanoic acid.

    Reduction: Pentadecan-8-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid–pentadecan-8-ol (1/1) has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.

    Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid–pentadecan-8-ol (1/1) involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing acetic acid and pentadecan-8-ol. Acetic acid can act as a weak acid, affecting the pH of the local environment, while pentadecan-8-ol can integrate into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Key Characteristics of Components:

  • Acetic Acid :

    • Molecular weight: 60.05 g/mol
    • Density: 0.982 g/cm³ (at 80°C)
    • Viscosity: 0.00056 kg/m·sec (at 80°C)
    • Diffusivity: 9.066 × 10⁻⁵ cm²/sec (at 80°C) .
  • Pentadecan-8-ol :

    • Molecular weight: ~228.4 g/mol (calculated for C₁₅H₃₂O)
    • Expected properties: Lower water solubility compared to shorter-chain alcohols, higher melting point due to increased van der Waals interactions .

The combined molecular weight of the complex is approximately 288.45 g/mol. Its physical properties, such as density and solubility, are expected to lie between those of acetic acid and pentadecan-8-ol.

Comparison with Similar Compounds

Comparison with Acetic Acid–Ethanol Systems

Ethanol (C₂H₅OH) forms hydrogen-bonded complexes with acetic acid, but these interactions often lead to esterification (producing ethyl acetate). In contrast, the larger size and branched structure of pentadecan-8-ol may stabilize the 1:1 complex without ester formation. Key differences include:

Property Acetic Acid–Pentadecan-8-ol (1/1) Acetic Acid–Ethanol
Molecular Weight (g/mol) ~288.45 60.05 (acetic acid) + 46.07 (ethanol) = 106.12
Density (g/cm³) Estimated 0.85–0.95 0.784 (ethanol at 25°C)
Solubility in Water Low (due to long alkyl chain) High (ethanol is miscible)
Diffusivity (cm²/sec) Lower than acetic acid 2.413 × 10⁻⁵ (ethanol at 25°C)

The longer alkyl chain in pentadecan-8-ol reduces water solubility and increases hydrophobicity compared to ethanol-based systems .

Comparison with Pentadecanoic Acid (C₁₅H₃₀O₂)

Pentadecanoic acid, a straight-chain carboxylic acid, shares a similar carbon backbone with pentadecan-8-ol but differs in functional groups:

Property Acetic Acid–Pentadecan-8-ol (1/1) Pentadecanoic Acid
Functional Groups Carboxylic acid + alcohol Carboxylic acid
Molecular Weight (g/mol) ~288.45 242.40
Melting Point (°C) Estimated 40–60 52–54 (literature value)
Solubility Low in water, high in organics Low in water, high in lipids

The presence of both acidic and alcoholic moieties in the complex may enhance its ability to form intermolecular interactions compared to pentadecanoic acid alone .

Comparison with 1-Pentadecanol (C₁₅H₃₁OH)

1-Pentadecanol, a primary alcohol, differs from pentadecan-8-ol in hydroxyl group position:

Property Pentadecan-8-ol 1-Pentadecanol
Hydroxyl Position Mid-chain (8th carbon) Terminal (1st carbon)
Melting Point (°C) Estimated 50–60 44–46 (literature value)
Crystallinity Lower (branched structure) Higher (linear packing)

The mid-chain hydroxyl group in pentadecan-8-ol likely reduces crystallinity and increases solubility in nonpolar solvents compared to 1-pentadecanol .

Comparison with Cyclic Acid-Alcohol Complexes

describes compounds such as (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid (Compound 9) and (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid (Compound 10). These cyclic derivatives exhibit:

  • Higher molecular weights (e.g., Compound 10: ~348.5 g/mol).
  • Enhanced thermal stability due to rigid cyclic structures.
  • Lower solubility in polar solvents compared to acetic acid–pentadecan-8-ol .

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